molecular formula C17H21N3O3 B4041090 3-(1-ethylpropyl)-2-oxo-1-pent-2-yn-1-yl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid

3-(1-ethylpropyl)-2-oxo-1-pent-2-yn-1-yl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid

Cat. No.: B4041090
M. Wt: 315.37 g/mol
InChI Key: IFODEDNGFIUQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-ethylpropyl)-2-oxo-1-pent-2-yn-1-yl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.15829154 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

One-Pot Synthesis Techniques

The synthesis of imidazo[4,5-b]pyridines, which includes compounds like 3-(1-ethylpropyl)-2-oxo-1-pent-2-yn-1-yl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid, often employs one-pot synthesis methods. Such techniques are valued for their efficiency and ability to introduce various substituents at key positions on the imidazo[4,5-b]pyridine framework, facilitating the exploration of these compounds' diverse potential applications in medicinal chemistry and material science (Crawforth & Paoletti, 2009).

Functionalization and Biological Activity

The functionalization reactions of similar pyridine-based structures have been studied, demonstrating the synthetic versatility of these compounds and their potential as building blocks for more complex molecules with biological activities. Experimental and theoretical studies underline the significance of these reactions in generating new compounds that could have applications in drug discovery and development (Yıldırım, Kandemirli, & Demir, 2005).

Microwave-Assisted Synthesis

The use of microwave irradiation in the synthesis of imidazo[1,2-a]pyridines, a related class, showcases the modern approaches to synthesizing these heterocycles. Such methods emphasize speed, efficiency, and selectivity, which are crucial for pharmaceutical research and development (Li, Li, Zhao, Wang, & Wen, 2013).

Potential Anticancer Agents

Research into imidazo[4,5-b]pyridines also includes their evaluation as potential anticancer agents. The exploration of different synthetic routes to create analogs and study their biological activities is a critical area of research, highlighting the potential therapeutic applications of these compounds (Temple, Rose, Comber, & Rener, 1987).

Properties

IUPAC Name

2-oxo-3-pentan-3-yl-1-pent-2-ynylimidazo[4,5-b]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-4-7-8-9-19-14-10-12(16(21)22)11-18-15(14)20(17(19)23)13(5-2)6-3/h10-11,13H,4-6,9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFODEDNGFIUQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCN1C2=C(N=CC(=C2)C(=O)O)N(C1=O)C(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-ethylpropyl)-2-oxo-1-pent-2-yn-1-yl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid
Reactant of Route 2
3-(1-ethylpropyl)-2-oxo-1-pent-2-yn-1-yl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(1-ethylpropyl)-2-oxo-1-pent-2-yn-1-yl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-(1-ethylpropyl)-2-oxo-1-pent-2-yn-1-yl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid
Reactant of Route 5
3-(1-ethylpropyl)-2-oxo-1-pent-2-yn-1-yl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid
Reactant of Route 6
3-(1-ethylpropyl)-2-oxo-1-pent-2-yn-1-yl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.